![molecular formula C13H13N3O5 B3007770 5-{[(2,5-dimethoxyphenyl)amino]methylene}pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 524725-33-5](/img/structure/B3007770.png)
5-{[(2,5-dimethoxyphenyl)amino]methylene}pyrimidine-2,4,6(1H,3H,5H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "5-{[(2,5-dimethoxyphenyl)amino]methylene}pyrimidine-2,4,6(1H,3H,5H)-trione" is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives have been extensively studied due to their wide range of biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves condensation reactions. For instance, the synthesis of novel pyrimido[4,5-d]pyrimidine derivatives can be achieved through the reaction of aminouracil with heterocumulenes, followed by elimination and tautomerisation processes, as described in the synthesis of 6-[(dimethylamino)methylene]aminouracil derivatives . Similarly, the synthesis of 5,6-dihydro-1,3-dimethyl-6-methylene-5-[(substituted amino)methylene]-2,4(1H,3H)-pyrimidinediones involves a cycloaddition reaction, which is highly regio- and stereoselective, leading to quinazoline derivatives .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be characterized using various spectroscopic and thermal tools, and confirmed by X-ray single crystal diffraction. The Hirshfeld surface analysis and DFT calculations can provide insights into the intermolecular interactions and the stability of the crystal structure . The molecular structure can also be calculated using DFT methods, which show good agreement with experimental data, as seen in the characterization of 5,5'-((2,4-dichlorophenyl)methylene)bis(1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione) .
Chemical Reactions Analysis
The chemical reactivity of pyrimidine derivatives can be explored through various reactions, such as Aldol condensation and Michael addition processes. These reactions can be carried out in different conditions, such as in aqueous diethylamine medium, to yield complex structures like bis(pyrimidinetriones) . The molecular electrostatic potential maps can indicate the most reactive sites for electrophilic and nucleophilic attacks, which is crucial for understanding the chemical behavior of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as thermal stability, electronic spectra, and NMR chemical shifts, can be studied using spectroscopic methods and computational chemistry techniques. For example, the thermal stability of a compound can be determined by its resistance to decomposition up to a certain temperature . The electronic transitions can be assigned based on TD-DFT results, and the NMR chemical shifts can be computed and compared using the GIAO method . Additionally, the interaction of these compounds with proteins, such as β-lactoglobulin, can be investigated to understand their potential biological applications .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- Synthesis Methods : A new method for the synthesis of 5-amidinobarbiturates, which can be used in combinatorial chemistry, was developed by exploring the reactions of 5-[arylamino(methylthio)methylene]pyrimidine-2,4,6(1H,3H,5H)-triones with different aliphatic and aromatic amines (Paramonov et al., 2007).
- Molecular Diversity : A study described the synthesis of a molecularly diverse library of tetrasubstituted alkenes containing a barbiturate motif. This synthesis involved base-induced condensation and a series of reactions leading to a variety of substituents (Al-Sheikh et al., 2020).
- Molecular Docking Studies : Research on novel 5-{(1-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]-1H-indol-3-yl)methylene}pyrimidine-2,4,6-(1H,3H,5H)trione derivatives showed their potential as anticancer agents, especially against cervical cancer cell lines. Molecular docking analysis was used to understand their interaction with the target proteins (Kumar et al., 2018).
Biological Activities
- Antimicrobial Activity : A study synthesized coumarin pyrazole pyrimidine 2,4,6(1H,3H,5H)triones and thioxopyrimidine4,6(1H,5H)diones, and evaluated their antibacterial activity against various microorganisms. Some compounds exhibited notable antifungal activity (Laxmi et al., 2012).
- Antimycobacterial Activity : Research into 5-(hetarylmethylidene)-2,4,6-pyrimidine-2,4,6(1H,3H,5H)-triones and 5-(2-chloropropylidene)-2,4,6-pyrimidine-2,4,6(1H,3H,5H)-triones found these compounds to possess low toxicity and various strengths of antimycobacterial activity, indicating potential for antimycobacterial drug development (Yushin et al., 2020).
Propiedades
IUPAC Name |
5-[(2,5-dimethoxyphenyl)iminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O5/c1-20-7-3-4-10(21-2)9(5-7)14-6-8-11(17)15-13(19)16-12(8)18/h3-6H,1-2H3,(H3,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWJTZQNUWBUNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N=CC2=C(NC(=O)NC2=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49679430 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-{[(2,5-dimethoxyphenyl)amino]methylene}pyrimidine-2,4,6(1H,3H,5H)-trione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

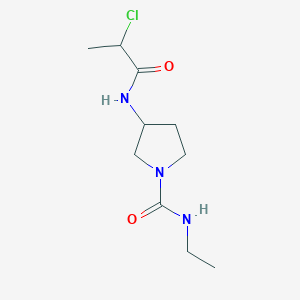
![2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B3007689.png)

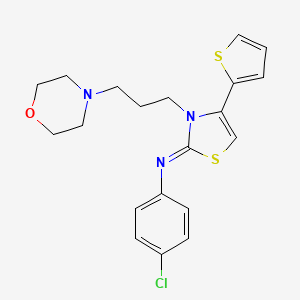
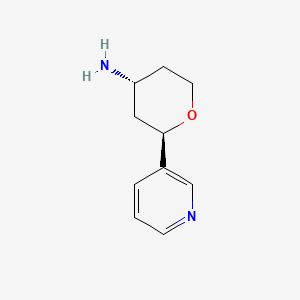
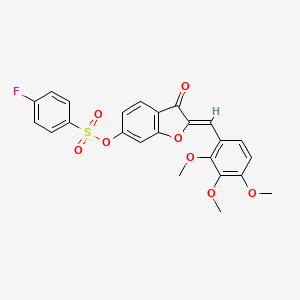
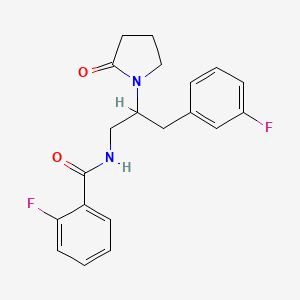
![7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3007699.png)
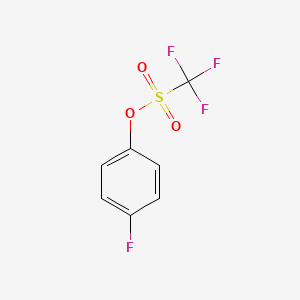
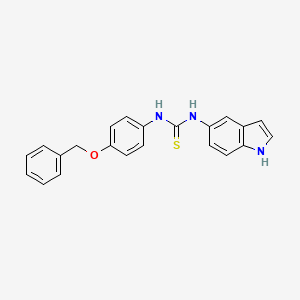
![N'-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide](/img/structure/B3007704.png)
![2-Chloro-N-[1-(oxan-4-yl)propan-2-yl]acetamide](/img/structure/B3007705.png)

![2-[(4-Bromophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B3007708.png)